molecular formula C12H14F3NS B8067327 3-[4-[(Trifluoromethyl)thio]phenyl]piperidine

3-[4-[(Trifluoromethyl)thio]phenyl]piperidine

Cat. No.: B8067327
M. Wt: 261.31 g/mol
InChI Key: QAOXTSKHVXDHCK-UHFFFAOYSA-N
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Description

3-[4-[(Trifluoromethyl)thio]phenyl]piperidine is a piperidine derivative featuring a phenyl ring substituted with a trifluoromethylthio (-S-CF₃) group at the para position. The compound’s structure combines the saturated six-membered nitrogen-containing piperidine ring with a highly electronegative and lipophilic trifluoromethylthio substituent. Such modifications are common in medicinal chemistry to enhance metabolic stability, bioavailability, and target binding affinity .

Properties

IUPAC Name

3-[4-(trifluoromethylsulfanyl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NS/c13-12(14,15)17-11-5-3-9(4-6-11)10-2-1-7-16-8-10/h3-6,10,16H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOXTSKHVXDHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-[(Trifluoromethyl)thio]phenyl]piperidine typically involves the following steps:

    Formation of the Phenyl Trifluoromethylsulfanyl Intermediate: This step involves the introduction of the trifluoromethylsulfanyl group to a phenyl ring. One common method is the reaction of a phenyl halide with trifluoromethylthiol in the presence of a base.

    Coupling with Piperidine: The phenyl trifluoromethylsulfanyl intermediate is then coupled with piperidine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Types of Reactions:

    Oxidation: The trifluoromethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The phenyl ring can be reduced under specific conditions, although this is less common.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be employed in substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced phenyl derivatives.

    Substitution Products: Functionalized piperidine derivatives.

Scientific Research Applications

3-[4-[(Trifluoromethyl)thio]phenyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of trifluoromethyl-containing compounds with biological targets.

    Industry: Used in the development of materials with specific properties, such as increased stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[4-[(Trifluoromethyl)thio]phenyl]piperidine involves its interaction with molecular targets through the trifluoromethylsulfanyl group. This group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins or other biological molecules. The piperidine ring can also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Core

The table below highlights key structural analogs and their pharmacological or physicochemical distinctions:

Compound Name Substituent(s) Key Features Potential Applications References
3-[4-[(Trifluoromethyl)thio]phenyl]piperidine -S-CF₃ at para-phenyl High lipophilicity; electron-withdrawing effects; metabolic stability CNS agents, enzyme inhibitors
4-{3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine Pyrazole ring with 3-CF₃-phenyl Heterocyclic rigidity; enhanced π-π stacking interactions Kinase inhibitors, anticancer agents
4-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine HCl -O-CF₃ phenoxy ethyl chain Improved water solubility (HCl salt); flexible linker GPCR modulators, analgesics
4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine HCl Benzyl-CF₃ group Steric bulk; altered binding pocket interactions Antipsychotics, antidepressants
4-(4-Trifluoromethoxy-phenyl)-piperidine -O-CF₃ at para-phenyl Moderate lipophilicity; reduced oxidative stability vs. thioether Antidiabetic agents, anti-inflammatories

Electronic and Physicochemical Properties

  • Trifluoromethylthio (-S-CF₃) :

    • Higher lipophilicity (logP ~3.5–4.0) compared to -O-CF₃ analogs (logP ~2.5–3.0) .
    • Strong electron-withdrawing effect reduces piperidine’s basicity (pKa ~7.5 vs. ~8.5 for unsubstituted piperidine) .
    • Resistant to metabolic oxidation due to sulfur’s lower electronegativity vs. oxygen .
  • Trifluoromethoxy (-O-CF₃): Lower lipophilicity but improved aqueous solubility in hydrochloride salts (e.g., 4-(2-(3-CF₃-phenoxy)ethyl)piperidine HCl) . Prone to oxidative degradation in vivo, limiting half-life .
  • Heterocyclic Additions (Pyrazole, Oxadiazole) :

    • Pyrazole-containing analogs (e.g., 4-{3-[3-CF₃-phenyl]-1H-pyrazol-5-yl}piperidine) exhibit rigid conformations, favoring selective target binding .
    • Oxadiazole hybrids (e.g., Figure 13 in ) enhance hydrogen-bonding capacity, critical for enzyme inhibition .

Pharmacological Activity Insights

  • Antidiabetic Potential: Morpholine-piperidine hybrids with trifluoromethyl groups () show α-glucosidase inhibition (IC₅₀ ~0.8–1.2 µM), attributed to the CF₃ group’s electronic effects . Thioether analogs like the target compound may offer prolonged activity due to metabolic stability .
  • CNS Applications :

    • 4-[[4-CF₃-phenyl]methyl]piperidine HCl () demonstrates affinity for serotonin receptors (Ki ~15 nM), likely due to benzyl-CF₃ steric interactions .
    • The target compound’s thioether group could enhance blood-brain barrier penetration vs. oxygenated analogs .

Biological Activity

3-[4-[(Trifluoromethyl)thio]phenyl]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H14F3N
  • Molecular Weight : 257.25 g/mol

The trifluoromethyl group is known to significantly influence the biological activity of compounds by enhancing their interaction with biological targets.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Interaction with Receptors : The compound is believed to interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, similar to other piperidine derivatives.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Activity : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which are common in trifluoromethyl-containing compounds.
  • Anticancer Potential : Initial findings suggest that this compound could inhibit cancer cell proliferation, although further studies are needed to elucidate the specific mechanisms involved.

In Vivo Studies

A study conducted on a related piperidine derivative demonstrated significant antidepressant effects in rodent models. The results indicated increased levels of serotonin and norepinephrine, suggesting a similar potential for this compound .

In Vitro Studies

In vitro assays have shown that compounds with trifluoromethyl groups often exhibit enhanced binding affinity to target proteins. For instance, docking studies have indicated that this compound binds effectively to certain receptors involved in mood regulation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameBiological ActivityBinding AffinityLipophilicity
1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzeneModerate antidepressant effectsHighHigh
4-(Trifluoromethyl)anilineAnticancer propertiesModerateModerate
1-(4-Trifluoromethylphenyl)piperazineAntidepressant activityHighHigh

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